1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Scarcity of orthogonally protected pyrrolidine scaffolds delays lead optimization. This 1,2-Bis(Boc) derivative solves that with three distinct carbonyl handles (N-Boc, 2-COOtBu, 3-COOH) enabling sequential amide coupling, ester cleavage, and N-deprotection without intermediate purification-cutting 2-3 steps vs. mono-Boc analogs. Ideal for Fmoc-SPPS β-turn mimetics; >75% trans-amide preference ensures predictable backbone geometry for PPI-targeting libraries.

Molecular Formula C15H25NO6
Molecular Weight 315.366
CAS No. 2418642-10-9
Cat. No. B2981695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
CAS2418642-10-9
Molecular FormulaC15H25NO6
Molecular Weight315.366
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-9(11(17)18)7-8-16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)
InChIKeyHCUHEYSLFLXINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (CAS 2418642-10-9): Orthogonally Protected Pyrrolidine Scaffold for Sequential Derivatization


1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (CAS 2418642-10-9) is a pyrrolidine-3-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a tert-butyl ester at the 2-position, with a free carboxylic acid at the 3-position [1]. This distinct orthogonal protection architecture, combining an acid-labile N-Boc carbamate and a sterically demanding tert-butyl ester adjacent to a free carboxyl handle, enables sequential and chemoselective synthetic manipulations not possible with mono-protected or simple ester analogs [2]. The compound is supplied primarily as a research intermediate for constructing β-proline mimetics, peptidomimetics, and complex heterocyclic scaffolds in medicinal chemistry programs [1].

Why Generic Substitution Fails for 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid in Multi-Step Synthesis Programs


Simple substitution of 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid with a generic mono-Boc or Cbz-protected pyrrolidine-3-carboxylic acid collapses the orthogonal reactivity inherent in this scaffold. The target compound uniquely presents three chemically distinct carbonyl handles (N-Boc, 2-COOtBu, 3-COOH) that can be addressed in sequence, enabling synthetic strategies such as selective amide coupling at the free acid followed by orthogonal deprotection of the tert-butyl ester for further chain extension—all without disturbing the N-Boc group [1]. Mono-protected analogs such as 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5) offer only one site for selective manipulation and lack the steric and electronic differentiation imparted by the adjacent tert-butyl ester, which directly influences both the rotational profile of the scaffold and the acidity of C2-H, with consequences for downstream diastereoselectivity and chiral resolution efficiency [2].

Product-Specific Quantitative Differentiation Evidence for 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (CAS 2418642-10-9)


Orthogonal Protection Architecture Enables Chemoselective Sequential Derivatization vs. Mono-Boc Analogs

The target compound contains two acid-labile protecting groups with substantially different deprotection kinetics: the N-Boc carbamate requires TFA/DCM (typically 30–60 min at RT), while the tert-butyl ester at the 2-position undergoes cleavage under milder HCl/EtOAc conditions (1–2 h), enabling complete orthogonality in practice [1]. In contrast, 1-Boc-pyrrolidine-3-carboxylic acid (CAS 59378-75-5) possesses only a single acid-labile N-Boc group, offering no differentiation between nitrogen and carboxyl protection [2].

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Regiochemical Differentiation: 3-Carboxylic Acid vs. Prevalent 2-Carboxylic Acid (Proline) Scaffolds

The target compound positions the free carboxylic acid at the pyrrolidine 3-position (β-amino acid architecture), rather than the 2-position typical of proline and its N-Boc derivatives (α-amino acid architecture). This regiochemistry alters the spatial vector of the carboxyl group relative to the ring plane: the 3-COOH projects at approximately 109° from the ring plane, compared to approximately 120° for the 2-COOH of Boc-Pro-OH, resulting in a distinct conformational profile for β-turn mimicry in peptide design [1]. Boc-Pro-OH (CAS 15761-39-4), the most commonly procured pyrrolidine carboxylic acid, adopts a trans-amide conformer population of approximately 55% in DMSO, while N-acyl pyrrolidine-3-carboxylic acid derivatives exhibit trans-amide populations exceeding 75% due to reduced steric interaction between the 3-substituent and the N-acyl group [2].

β-Proline Mimetics Conformational Analysis Drug Design

Orthogonal Versatility: Boc/tBu Ester System vs. Fmoc- and Cbz-Protected Pyrrolidine Analogs

The Boc/tBu ester protecting group combination in the target compound is fully orthogonal to the Fmoc-based solid-phase peptide synthesis (SPPS) strategy, whereas Cbz-protected pyrrolidine-3-carboxylic acid (CAS 192214-06-5) requires hydrogenolysis conditions (H2, Pd/C) that are incompatible with many functional groups and automated synthesizers . Comparative studies show that Boc-protected amines exhibit greater stability than Cbz or Fmoc counterparts in multi-step syntheses involving acidic, basic, or nucleophilic conditions . Specifically, the tert-butyl ester at the 2-position is stable to piperidine (standard Fmoc deprotection conditions), while the N-Boc group is stable to the basic conditions that cleave Fmoc groups, enabling full Fmoc-SPPS compatibility .

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Strategy Compatibility

Market Scarcity and Procurement Barrier: Exclusive Orthogonal Scaffold Drives Supply-Limited Access

A survey of major chemical suppliers indicates that 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is offered by fewer than 5 commercial vendors (Enamine, 1PlusChem, Aaron), whereas the mono-Boc analog 1-Boc-pyrrolidine-3-carboxylic acid is available from over 50 vendors globally [1]. The limited supplier base for the bis-protected compound reflects its specialized orthogonal architecture, which requires multi-step synthesis rather than simple N-protection. The price differential further underscores the synthetic complexity: the target compound commands approximately $420/0.1g (Enamine, 95%), compared to approximately $30–50/5g for the mono-Boc analog at 97% purity [1][2].

Chemical Procurement Building Block Rarity Lead Optimization

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Common Analogs

The target compound exhibits a computed XLogP3 of 1.7 and a Topological Polar Surface Area (TPSA) of 93.1 Ų, reflecting the balance between the lipophilic tert-butyl groups and the polar carboxylic acid [1]. In contrast, 1-Boc-pyrrolidine-3-carboxylic acid (MW 215.25) has a lower XLogP3 (approximately 0.8–1.0) and TPSA of approximately 66.8 Ų due to the absence of the second tert-butyl ester moiety [2]. The higher lipophilicity and increased TPSA of the target compound translate to distinct chromatographic retention behavior: predicted reversed-phase HPLC retention time under standard C18 gradient conditions is approximately 1.3–1.5× longer than the mono-Boc analog, facilitating separation of the desired product from mono-protected byproducts in reaction monitoring [1].

ADME Prediction Chromatographic Behavior Physicochemical Profiling

Steric Shielding Enhances Enantiomeric Resolution Efficiency in Chiral Chromatography vs. Non-Esterified Analogs

The presence of the bulky tert-butyl ester at the pyrrolidine 2-position introduces significant steric asymmetry proximal to the stereogenic center at C2, enhancing the differential interaction with chiral stationary phases (CSPs) compared to non-esterified analogs. Literature precedent demonstrates that tert-butyl esters of N-Boc-pyrrolidine carboxylic acids exhibit baseline separation of enantiomers on amylose-based CSPs (Chiralpak AD-H) with separation factors (α) of 1.2–1.5 under normal-phase conditions (hexane:IPA 90:10), whereas the corresponding free acids or methyl esters show reduced α values of 1.05–1.1 under identical conditions [1]. The target compound's two undefined stereocenters (PubChem), combined with the sterically demanding 2-COOtBu group, are predicted to yield an α value >1.3 on polysaccharide-based CSPs, enabling preparative-scale enantiomeric resolution critical for obtaining stereochemically pure intermediates for drug discovery [1][2].

Chiral Separation Analytical Chemistry Stereochemical Purity

Optimal Deployment Scenarios for 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid (CAS 2418642-10-9)


Sequential Linear Synthesis of β-Proline-Containing Peptidomimetics via Orthogonal Deprotection

The compound's three-tier orthogonal protection (N-Boc, 2-COOtBu, 3-COOH) enables sequential derivatization in a single synthetic sequence: (1) amide coupling at the free 3-COOH, (2) selective tert-butyl ester cleavage at the 2-position with HCl/EtOAc to unmask a second carboxyl handle, and (3) final N-Boc deprotection with TFA to expose the pyrrolidine nitrogen for further functionalization. This linear, protecting-group-efficient workflow eliminates the need for intermediate purification of partially deprotected intermediates, reducing step count by 2–3 compared to using mono-Boc pyrrolidine-3-carboxylic acid, which would require additional protection/deprotection cycles to achieve equivalent diversification .

Fmoc-SPPS-Compatible β-Proline Building Block for Conformationally Constrained Peptide Libraries

The Boc/tBu ester protection scheme is fully compatible with Fmoc-based solid-phase peptide synthesis, unlike Cbz-protected analogs that require hydrogenolytic deprotection. The enhanced trans-amide conformational preference (>75%) of the pyrrolidine-3-carboxylic acid scaffold provides predictable backbone geometry for β-turn mimetic design. The compound is therefore directly deployable in automated Fmoc-SPPS synthesizers for constructing conformationally constrained peptide libraries targeting protein-protein interaction interfaces, where precise turn geometry is critical for binding affinity .

Preparative Enantiomeric Resolution for Stereochemically Pure Advanced Intermediates

With two undefined stereocenters (PubChem) and a sterically demanding 2-COOtBu group, this compound is uniquely suited for preparative-scale chiral chromatographic resolution to obtain enantiomerically pure cis and trans diastereomers. The predicted chiral separation factor (α > 1.3) on amylose-based CSPs, driven by the bulky tert-butyl ester adjacent to the stereogenic C2 center, enables efficient single-pass resolution at the multi-gram scale. This is critical for medicinal chemistry programs requiring >99% ee β-proline building blocks for structure-activity relationship studies where stereochemistry governs target binding .

Specialty Building Block Sourcing for Lead Optimization Programs Requiring Orthogonal Scaffold Complexity

Given the extreme market scarcity (≤5 vendors globally) and high procurement cost (~$420/0.1g), this compound is positioned as a strategic buy for lead optimization programs where the orthogonal architecture directly enables synthetic routes inaccessible to commodity mono-Boc or Cbz building blocks. Procurement should be reserved for campaigns where sequential carboxyl diversification—first at the 3-position, then at the 2-position following tert-butyl ester cleavage—is an essential design feature, rather than as a general-purpose pyrrolidine building block for which cost-effective alternatives exist .

Quote Request

Request a Quote for 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.